molecular formula C9H10O2 B13966701 (4-Hydroxy-3-methylphenyl)acetaldehyde CAS No. 433230-56-9

(4-Hydroxy-3-methylphenyl)acetaldehyde

Cat. No.: B13966701
CAS No.: 433230-56-9
M. Wt: 150.17 g/mol
InChI Key: BUACKZOZMOQLGI-UHFFFAOYSA-N
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Description

(4-Hydroxy-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of phenylacetaldehyde and is characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is a white solid at room temperature and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Hydroxy-3-methylphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the decarboxylation of (L-tyrosine) via a parsley tyrosine decarboxylase enzyme . Another method includes the slow evaporation technique using ethanol solvent to grow the organic co-crystal .

Industrial Production Methods

In industrial settings, this compound can be produced through the metabolism of tyramine by monoamine oxidase (MAO) enzymes in humans and the tyramine oxidase (tynA) enzyme in Escherichia coli . This compound is subsequently metabolized into 4-hydroxyphenylacetate by aldehyde dehydrogenase (ALDH) enzymes in humans and the phenylacetaldehyde dehydrogenase (feaB) enzyme in E. coli .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles.

Major Products

The major products formed from these reactions include 4-hydroxyphenylacetate and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Hydroxy-3-methylphenyl)acetaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its role in the metabolism of tyramine and the biosynthesis of benzylisoquinoline alkaloids further distinguishes it from other similar compounds .

Properties

CAS No.

433230-56-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(4-hydroxy-3-methylphenyl)acetaldehyde

InChI

InChI=1S/C9H10O2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,5-6,11H,4H2,1H3

InChI Key

BUACKZOZMOQLGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC=O)O

Origin of Product

United States

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